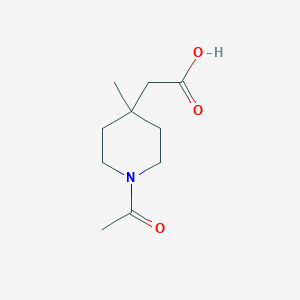![molecular formula C9H15ClFN B13466268 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride](/img/structure/B13466268.png)
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{3-Fluorobicyclo[111]pentan-1-yl}pyrrolidine hydrochloride is a chemical compound that features a unique bicyclic structure with a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride typically involves multiple steps starting from commercially available precursors. One common route involves the fluorination of a bicyclo[1.1.1]pentane derivative, followed by the introduction of the pyrrolidine moiety. The reaction conditions often require the use of strong bases, fluorinating agents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
化学反应分析
Types of Reactions
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated carbon, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
科学研究应用
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the bicyclic structure can enhance binding affinity to certain receptors or enzymes, potentially leading to biological effects. The exact pathways and targets would depend on the specific application being investigated.
相似化合物的比较
Similar Compounds
- 3-Fluorobicyclo[1.1.1]pentan-1-ylmethanol
- 2-Amino-3-(3-fluorobicyclo[1.1.1]pentan-1-yl)propanoic acid hydrochloride
- 3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride is unique due to the presence of the pyrrolidine ring, which can impart different chemical and biological properties compared to other fluorinated bicyclic compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H15ClFN |
|---|---|
分子量 |
191.67 g/mol |
IUPAC 名称 |
3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C9H14FN.ClH/c10-9-4-8(5-9,6-9)7-1-2-11-3-7;/h7,11H,1-6H2;1H |
InChI 键 |
MRCAGEDYIZOCDO-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C23CC(C2)(C3)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl2-[(2S,4R)-4-(benzyloxy)pyrrolidin-2-yl]acetatehydrochloride](/img/structure/B13466190.png)
![6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13466197.png)
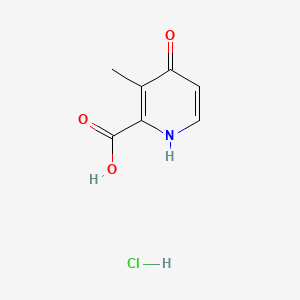
![2-Chloro-6-fluoro-4-({[tris(propan-2-yl)silyl]oxy}methyl)benzoic acid](/img/structure/B13466211.png)
![Tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13466215.png)
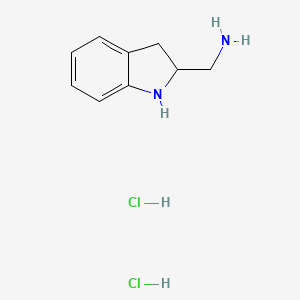
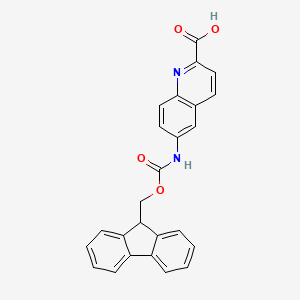
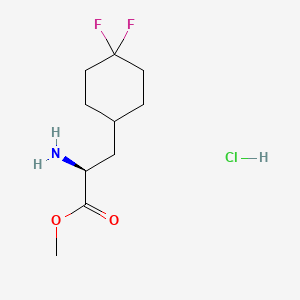
![3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13466232.png)

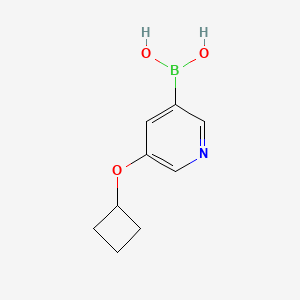
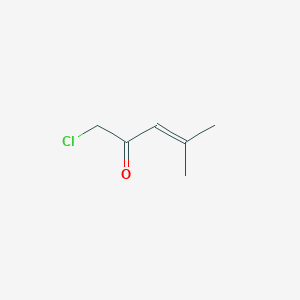
![1-(5-Amino-1-oxo-isoindolin-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13466255.png)
